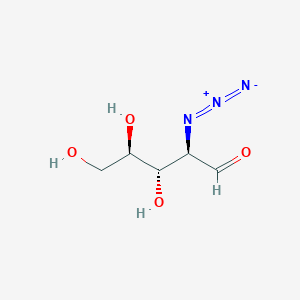

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is a modified sugar molecule where the hydroxyl group at the second carbon of the ribose sugar is replaced by an azido group (N₃)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal typically involves the conversion of 2-amino-2-deoxyribose to the azido derivative. One common method is the diazotransfer reaction, where 2-amino-2-deoxyribose is treated with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). This reaction is carried out under mild conditions and results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the diazotransfer reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.

Oxidation Reactions: The sugar moiety can undergo oxidation reactions, although the azido group itself is relatively stable under oxidative conditions.

Common Reagents and Conditions

Staudinger Ligation: Uses triphenylphosphine to convert the azido group to an amine.

CuAAC: Requires a copper(I) catalyst and an alkyne to form a triazole ring.

Reduction: Typically involves triphenylphosphine or other reducing agents.

Major Products

Amine Derivatives: Formed by reduction of the azido group.

Triazole Derivatives: Formed by CuAAC reactions.

Applications De Recherche Scientifique

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal has several applications in scientific research:

Chemical Biology: Used for site-specific labeling and functionalization of biomolecules, particularly in RNA research.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of nucleoside analogs with antiviral and anticancer properties.

Diagnostics and Forensics: Utilized in the development of diagnostic tools and forensic analysis techniques.

Genetic Analysis and Sequencing: Employed in methods for probing RNA structure, dynamics, and localization.

Mécanisme D'action

The mechanism of action of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal primarily involves its incorporation into nucleic acids or its use as a chemical probe. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool for studying molecular interactions and pathways in living cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Azido-2-deoxyuridine: Another azido-modified nucleoside with antiviral properties.

2-Azido-2-deoxycytidine: Known for its anticancer activity.

2-Azido-2-deoxyinosinic Acid: Used in the synthesis of polynucleotides.

Uniqueness

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is unique due to its specific modification at the second carbon of the ribose sugar, which allows for versatile chemical reactions and applications in various fields of research. Its stability and compatibility with other chemical modifications make it a valuable tool for biochemical studies and therapeutic development.

Propriétés

Formule moléculaire |

C5H9N3O4 |

|---|---|

Poids moléculaire |

175.14 g/mol |

Nom IUPAC |

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-3(1-9)5(12)4(11)2-10/h1,3-5,10-12H,2H2/t3-,4+,5-/m0/s1 |

Clé InChI |

YLFZKNUYIHVADE-LMVFSUKVSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@H](C=O)N=[N+]=[N-])O)O)O |

SMILES canonique |

C(C(C(C(C=O)N=[N+]=[N-])O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.